Product packaging for Streptokordin(Cat. No.:CAS No. 905828-76-4)

Streptokordin

Cat. No.: B1247835
CAS No.: 905828-76-4
M. Wt: 151.16 g/mol
InChI Key: JCPDZXJDYRLFMC-UHFFFAOYSA-N
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Description

Historical Overview of Natural Product Discovery from Marine Microorganisms

The exploration of natural products for potential therapeutic applications has a rich history, initially dominated by terrestrial plants and microorganisms. The discovery of penicillin in the late 1930s heralded the "Great Antibiotic Era," a period of intense research that yielded numerous drugs from terrestrial microbes, particularly from the actinomycetes. eolss.net These bacteria are responsible for the majority of antibiotics in clinical use today. eolss.net However, as the rate of discovering novel compounds from these traditional sources began to decline, scientists turned their attention to a vast and largely untapped resource: the ocean. proquest.com

The marine environment, covering over 70% of the Earth's surface, boasts immense biodiversity, suggesting a correspondingly vast chemical diversity. nih.govpharmaceutical-journal.com Marine microorganisms, adapted to extreme conditions such as high pressure, low temperatures, and unique nutrient availability, have evolved to produce a wide array of secondary metabolites. eolss.netnih.govnih.gov These natural products often possess novel chemical structures and potent biological activities, making them a promising source for new drug leads. pnas.orgresearchgate.net In recent decades, there has been a significant increase in the discovery of new natural products from marine microbes, a substantial number of which have been isolated from marine sediments. nih.govnih.gov

Discovery and Initial Characterization of Streptokordin

This compound is a cytotoxic compound that was first isolated from the fermentation broth of a marine actinomycete strain, Streptomyces sp. KORDI-3238. proquest.comresearchgate.netnih.gov This discovery was the result of a screening program focused on identifying bioactive marine natural products. proquest.com

The bacterium responsible for producing this compound, Streptomyces sp. KORDI-3238, was isolated from a deep-sea sediment sample collected at the Ayu Trough in the western Pacific Ocean. proquest.comresearchgate.netscielo.br Deep-sea sediments are considered a promising, yet underexplored, environment for discovering novel microorganisms with the capacity to produce unique secondary metabolites. nih.govvliz.bemdpi.com The isolation of Streptomyces sp. KORDI-3238 involved applying dry heat to the sediment sample. proquest.com Subsequent biochemical tests and 16S rDNA analysis confirmed that the strain belongs to the genus Streptomyces. proquest.comresearchgate.netnih.gov The crude extracts from this strain demonstrated potent cytotoxic activity, leading to the isolation of this compound. proquest.com

The purification of this compound from the fermentation broth was achieved through a series of chromatographic techniques, including solvent partitioning, silica (B1680970) vacuum flash chromatography, and reversed-phase high-performance liquid chromatography (HPLC). proquest.comresearchgate.netnih.gov Once a pure compound was obtained, its chemical structure was determined using a combination of spectroscopic methods. proquest.comresearchgate.netnih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was employed to determine the molecular weight of the compound. proquest.comresearchgate.netpsu.edu Further detailed structural information was gathered using various Nuclear Magnetic Resonance (NMR) spectroscopy techniques. nih.govchemrxiv.org This included 1H NMR to identify the types and connectivity of hydrogen atoms, 13C NMR to determine the carbon skeleton, and two-dimensional (2D) NMR experiments to establish the complete connectivity and stereochemistry of the molecule. proquest.comresearchgate.netnih.govsnu.ac.kr

Significance of this compound as a Member of the Methylpyridine Class of Natural Products

This compound is classified as a member of the methylpyridine class of natural products. proquest.comresearchgate.netnih.govfrontiersin.org This classification is based on its core chemical structure. The discovery of this compound adds to the chemical diversity of this particular class of compounds. Notably, this compound exhibited significant cytotoxic activity against several human cancer cell lines in laboratory tests. researchgate.netnih.govscielo.brnih.gov However, it did not show any inhibitory effects against various bacteria and fungi. proquest.comresearchgate.netnih.gov This selective cytotoxicity highlights its potential as a lead compound for further investigation in cancer research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B1247835 Streptokordin CAS No. 905828-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyl-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)4-8(11)9-5/h3-4H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPDZXJDYRLFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Producing Organism: Streptomyces Sp. Kordi 3238 and Its Ecological Niche

Taxonomic Classification and Phylogenetic Analysis of Streptomyces sp. KORDI-3238

Initial characterization of the KORDI-3238 strain was conducted through biochemical tests and chemotaxonomic methods, which suggested its classification within the genus Streptomyces. nih.govresearchgate.net Morphological analysis revealed the formation of long spore chains of the Spirales-type with a smooth surface, a characteristic feature of this genus. researchgate.net

To confirm the taxonomic placement of the KORDI-3238 strain, molecular identification techniques were employed, specifically the analysis of the 16S ribosomal DNA (rDNA) gene sequence. nih.govresearchgate.net This method is a standard tool in bacterial taxonomy for determining phylogenetic relationships due to the gene's conserved and variable regions. nih.govnih.gov The 16S rDNA sequence of the KORDI-3238 strain (a 1461 bp segment) was sequenced and compared with existing sequences in public databases. researchgate.net

Phylogenetic analysis, using methods such as the neighbor-joining algorithm, confirmed that the KORDI-3238 strain belongs to the genus Streptomyces. researchgate.net The resulting phylogenetic tree positioned the strain within a clade of other known Streptomyces species, solidifying its generic identity. researchgate.net While 16S rRNA gene sequencing is highly effective for genus-level identification, it is important to note that for the Streptomyces genus, it may not always provide sufficient resolution to reliably delineate distinct species, as different species can sometimes share identical 16S sequences. nih.govbiorxiv.org

Cultivation and Fermentation Strategies for Streptokordin Production

The production of this compound from Streptomyces sp. KORDI-3238 is achieved through submerged fermentation in liquid culture. nih.govnih.gov This process involves growing the bacterium in a nutrient-rich liquid medium under controlled conditions to encourage the biosynthesis of secondary metabolites. nih.gov A seed culture is typically prepared first by inoculating a small volume of liquid medium and incubating it for a period to generate sufficient biomass. nih.gov This seed culture is then used to inoculate larger fermentation flasks. The flasks are incubated on a rotary shaker to ensure adequate aeration and mixing, which are critical for the growth of these aerobic bacteria and for the production of metabolites. researchgate.netnih.gov Following the fermentation period, the bioactive compounds, including this compound, are extracted from the culture broth for purification. nih.gov

The biosynthesis of secondary metabolites like this compound in Streptomyces is not typically linked to primary growth and is highly influenced by the composition of the culture medium and physical growth parameters. scirp.orgmdpi.com Optimizing these conditions is a critical step to maximize the yield of the target compound. The transition from primary to secondary metabolism is often triggered by nutrient limitation or other environmental stressors. mdpi.com Key factors that are manipulated include the types and concentrations of carbon and nitrogen sources, phosphate (B84403) levels, pH, and temperature. scirp.orgmdpi.com

Changes in the specific carbon and nitrogen sources available to the organism have been shown to significantly affect antibiotic biosynthesis in various Streptomyces species. scirp.org Similarly, maintaining an optimal pH and temperature is crucial; for many Streptomyces, the optimal temperature for secondary metabolite production is around 30°C and a pH near neutral is often favored. scirp.orgresearchgate.net Each strain, however, may have unique requirements for maximal production. researchgate.net

ParameterTypical Influence on Streptomyces Secondary MetabolismCommon Ranges for Optimization
Carbon Source Affects both cell growth and the initiation of secondary metabolite biosynthesis. Complex carbohydrates like starch or mannitol can be effective. scirp.orgresearchgate.netVaries; common sources include glucose, starch, mannitol, cellobiose.
Nitrogen Source Influences the production of nitrogen-containing compounds and can regulate metabolic pathways. Sources like peptone, casein, or yeast extract are often used. scirp.orgresearchgate.netresearchgate.netVaries; common sources include peptone, yeast extract, casein, ammonium salts.
pH Affects enzyme activity and nutrient uptake. Optimal pH for production can differ from that for optimal growth. scirp.orgTypically between 5.0 and 10.0, often near neutral (7.0). scirp.orgresearchgate.net
Temperature Influences enzymatic reaction rates and overall metabolic activity. scirp.orgGenerally between 28°C and 35°C. nih.govscirp.org
Incubation Period Secondary metabolite production often occurs in the stationary phase of growth, requiring sufficient fermentation time.Typically ranges from 5 to 10 days or more. researchgate.net

Ecological Role of Streptomyces Species in Marine Sediments

Streptomyces are ubiquitous in marine environments, particularly in sediments, where they are key members of the microbial community. nih.govnih.gov These bacteria are well-adapted to a sessile lifestyle in heterogeneous environments like soil and sediment. nih.govresearchgate.net Their ecological significance stems largely from their complex secondary metabolism, which facilitates interactions with other organisms and their environment. nih.gov

In the marine sediment ecosystem, Streptomyces species are important saprophytes, playing a crucial role in the decomposition of complex organic matter. mdpi.comresearchgate.net They produce a wide array of extracellular hydrolytic enzymes that can break down recalcitrant biopolymers such as chitin (from crustacean exoskeletons) and cellulose (from plant and algal debris). mdpi.com This degradation process is a vital part of the marine carbon and nitrogen cycles. By breaking down complex organic material, Streptomyces remineralize essential nutrients, making them available for other organisms in the marine food web. mdpi.comfrontiersin.org This recycling of nutrients is fundamental to sustaining marine productivity.

Marine sediments are densely populated with diverse microorganisms, leading to intense competition for space and resources. Streptomyces thrive in this competitive environment, largely due to their production of a vast arsenal of secondary metabolites, including many potent antibiotics. nih.govnih.gov These bioactive compounds are believed to function as weapons in microbial warfare, inhibiting the growth of competing bacteria and fungi. nih.govmdpi.com This antagonistic activity allows Streptomyces to secure their ecological niche. researchgate.net Beyond direct inhibition, these chemical signals can also play roles in mediating complex inter- and intra-species interactions, influencing processes like biofilm formation and colonization. nih.gov

Biosynthesis and Genetic Basis of Streptokordin Production

Elucidation of the Streptokordin Biosynthetic Pathway

Detailed experimental studies to elucidate the biosynthetic route to this compound have not been published. The producing organism, Streptomyces sp. KORDI-3238, was isolated from deep-sea sediments. researchgate.netproquest.comnih.gov This marine actinomycete is also known to produce other bioactive compounds, including nonactic acid, dilactone, trilactone, and nonactin (B1679836). researchgate.netproquest.com

There is no published research identifying the specific precursor molecules that are incorporated to form the this compound structure. Such studies, often involving isotopic labeling, are essential to understand the building blocks of natural products. Given its 4-acetyl-6-methyl-1-H-pyridine-2-one structure, it is plausible that its biosynthesis involves precursors from both fatty acid and amino acid metabolism, a common theme in the biosynthesis of polyketide and alkaloid compounds. researchgate.netscispace.com However, without experimental data, this remains speculative.

The enzymatic transformations leading to this compound are currently uncharacterized. The structure of this compound, a methylpyridine derivative, suggests the potential involvement of a polyketide synthase (PKS) or a non-ribosomal peptide synthetase (NRPS) system, or a hybrid of these, which are common in Streptomyces for the synthesis of complex metabolites. researchgate.netcusat.ac.in PKSs typically use simple acyl-CoA precursors to build a polyketide chain, which then undergoes cyclization and modification to form diverse structures. NRPSs assemble amino acid monomers into peptides. The pyridine (B92270) ring in this compound could potentially be formed through various cyclization strategies involving these enzymatic systems. However, no specific PKS, NRPS, or other key enzymes have been experimentally linked to this compound biosynthesis.

Genomic Analysis of the this compound Biosynthetic Gene Cluster (BGC)

A dedicated genomic analysis to identify the biosynthetic gene cluster (BGC) for this compound in Streptomyces sp. KORDI-3238 has not been reported in the available literature. In Streptomyces, genes responsible for the biosynthesis of a specific secondary metabolite are typically organized together in a BGC on the chromosome. mdpi.com

As the this compound BGC has not been identified, there is no information on the specific biosynthetic, regulatory, and transport genes it may contain. The identification of such a cluster would be the first step toward understanding its genetic basis and would involve sequencing the genome of Streptomyces sp. KORDI-3238 and using bioinformatic tools to find clusters predicted to produce polyketide or alkaloid-type molecules.

The regulatory mechanisms governing the production of this compound are unknown. The biosynthesis of secondary metabolites in Streptomyces is often tightly controlled by a complex regulatory network that can include cluster-situated regulators, global regulators responding to nutritional and environmental signals, and post-transcriptional control mechanisms. frontiersin.org Without the identification of the BGC and its associated regulatory elements, no specific details on the transcriptional and translational control of this compound synthesis can be provided.

Strategies for Manipulating this compound Production

While no studies have specifically focused on manipulating this compound production, general strategies are widely used to enhance the yield of secondary metabolites in Streptomyces. These approaches can be broadly categorized into fermentation optimization and genetic engineering.

Table 1: General Strategies for Enhancing Secondary Metabolite Production in Streptomyces

Strategy Category Specific Approach Description
Fermentation Optimization Media Composition Systematically altering carbon and nitrogen sources, phosphate (B84403) concentrations, and trace elements to find optimal conditions for growth and production.
Cultivation Parameters Adjusting physical parameters such as temperature, pH, aeration, and agitation speed to improve yield.
Precursor Feeding Supplying the fermentation broth with hypothesized precursor molecules to potentially boost the biosynthesis of the target compound.
Genetic Engineering Overexpression of Regulatory Genes Increasing the expression of positive regulatory genes within the BGC or global regulators that are known to activate secondary metabolism.
Deletion of Repressor Genes Removing genes that encode proteins that repress the expression of the biosynthetic pathway.
Heterologous Expression Cloning the entire BGC into a different, well-characterized host strain that may have faster growth, be more amenable to genetic manipulation, or provide a higher yield.
Ribosome Engineering Introducing mutations in ribosomal proteins or rRNA to alter cellular physiology in a way that can trigger or enhance secondary metabolite production.

These strategies represent a general toolkit for enhancing the production of valuable compounds from Streptomyces and would be applicable to this compound once its biosynthetic pathway and gene cluster are identified.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Nonactic acid
Dilactone
Trilactone

Genetic Engineering and Pathway Deregulation for Enhanced Yield

Increasing the production yield of commercially valuable secondary metabolites is a primary objective in industrial biotechnology. nih.gov While specific genetic engineering strategies have not been reported for enhancing this compound production, several established techniques in Streptomyces could theoretically be applied. These approaches primarily focus on overcoming the tightly regulated nature of secondary metabolite biosynthesis. nih.govnottingham.ac.uk

One common strategy is the overexpression of pathway-specific positive regulators. nih.gov Many BGCs contain genes that encode transcriptional activators which, when overexpressed, can significantly boost the production of the corresponding metabolite. nih.gov Conversely, the deletion of repressor genes that negatively regulate the BGC can also lead to enhanced yields. researchgate.net

Another powerful approach is the manipulation of global regulators that control multiple secondary metabolite pathways and morphological differentiation in Streptomyces. nih.govfrontiersin.org Altering these central regulatory networks can redirect metabolic flux towards the desired product. Furthermore, strategies aimed at increasing the supply of biosynthetic precursors, a process known as metabolic engineering, can also lead to substantial improvements in yield. nottingham.ac.uk This can be achieved by deregulating primary metabolic pathways that provide the building blocks for the secondary metabolite. mdpi.com

The following table summarizes common genetic engineering strategies used to enhance secondary metabolite production in Streptomyces, which could be applicable to this compound.

StrategyDescriptionGeneral Examples in Streptomyces
Overexpression of Pathway-Specific Activators Increasing the expression of transcriptional activators located within the BGC to upregulate the entire biosynthetic pathway. nih.govOverexpression of fdmA for fredericamycin production. nih.gov
Deletion of Pathway-Specific Repressors Removing negative regulatory elements within the BGC to derepress the biosynthetic genes. researchgate.netDeletion of nanR4 to increase nonactin production. researchgate.net
Manipulation of Global Regulators Modifying pleiotropic regulators that affect multiple secondary metabolite pathways. nih.govfrontiersin.orgDeletion of wblA to improve moenomycin production.
Precursor Pathway Engineering Enhancing the metabolic pathways that supply the primary building blocks for the secondary metabolite. mdpi.comnottingham.ac.ukEngineering amino acid biosynthesis for improved antibiotic production. mdpi.com

Heterologous Expression of the this compound BGC in Model Host Organisms

Heterologous expression, the transfer of a BGC from its native producer into a well-characterized host organism, is a powerful strategy for several purposes. mdpi.comnih.govfrontiersin.org It can be used to activate "silent" or cryptic BGCs that are not expressed under standard laboratory conditions, to improve product titers, and to facilitate genetic manipulation of the biosynthetic pathway. mdpi.comfrontiersin.org

While there are no published reports of the heterologous expression of the this compound BGC, the methodology is well-established for Streptomyces BGCs. mdpi.comnih.govfrontiersin.org The process typically involves cloning the entire BGC, which can be over 100 kb in size, into a suitable vector and introducing it into a heterologous host. frontiersin.org The selection of an appropriate host is critical for successful expression. mdpi.com Ideal hosts are genetically tractable, grow rapidly, and have been engineered to remove competing BGCs, thereby increasing precursor availability and simplifying downstream purification. mdpi.commdpi.com

Commonly used heterologous hosts for Streptomyces BGCs are listed in the table below.

Host OrganismKey Features
Streptomyces coelicolorWell-characterized genetics and physiology; a model organism for Streptomyces. mdpi.comfrontiersin.org
Streptomyces lividansGenetically similar to S. coelicolor but often exhibits less BGC silencing. mdpi.comfrontiersin.org
Streptomyces albusFast-growing with an efficient genetic system. frontiersin.org
Streptomyces avermitilisEngineered strains with deleted native BGCs are available. mdpi.com

The successful heterologous expression of the this compound BGC would not only provide a platform for yield improvement but also enable more advanced genetic studies, such as those described in the following section.

Rational Design and Combinatorial Biosynthesis for Novel Analog Generation

Once a BGC is identified and expressed heterologously, it becomes amenable to genetic manipulation for the production of novel, non-natural analogs of the parent compound. This field, often referred to as combinatorial biosynthesis, holds immense promise for generating derivatives with improved therapeutic properties. scispace.com

Rational design involves making targeted genetic modifications to the BGC based on a detailed understanding of the function of each biosynthetic enzyme. For instance, altering the substrate specificity of PKS or NRPS domains can lead to the incorporation of different building blocks into the final structure. Modifying tailoring enzymes, such as glycosyltransferases, methyltransferases, or halogenases, can also generate a diverse array of new compounds.

While no specific examples of rational design or combinatorial biosynthesis have been reported for this compound, the principles have been successfully applied to other Streptomyces natural products. frontiersin.org For example, the generation of novel analogs of the antitumor agent aranciamycin (B1207162) has been achieved through combinatorial biosynthesis. frontiersin.org These approaches could potentially be used to modify the this compound scaffold to create new compounds with enhanced cytotoxicity or novel biological activities.

Molecular Mechanism of Action and Biological Targets of Streptokordin

Identification and Validation of Streptokordin's Primary Biological Targets

A critical step in understanding and harnessing the therapeutic potential of this compound is the definitive identification and validation of its primary biological targets.

Proteomic Approaches for Target Deconvolution

Modern proteomic techniques offer powerful tools for the unbiased identification of a drug's binding partners. Methodologies such as chemical proteomics, which utilizes a tagged version of the compound to pull down its interacting proteins from cell lysates, could be instrumental in elucidating the direct targets of this compound. Subsequent identification of these proteins by mass spectrometry would provide a comprehensive list of potential binding partners. While these approaches have been successfully applied to other natural products, specific studies employing these techniques for this compound have not yet been published in the available scientific literature.

Genetic Screens for Resistance or Sensitivity to this compound

Genetic screening approaches, such as CRISPR-Cas9 based screens, represent another powerful strategy for target identification. By systematically knocking out or inhibiting the expression of individual genes, it is possible to identify those that, when absent, confer either resistance or increased sensitivity to this compound. Genes whose loss leads to resistance are often essential for the compound's activity, such as a direct target or a component of a pathway required for its cytotoxic effect. Conversely, genes whose loss sensitizes cells to the compound may be involved in drug efflux or metabolism. To date, there are no published studies that have utilized genetic screens to identify the molecular targets of this compound.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Such studies are crucial for optimizing lead compounds to enhance their potency and selectivity while minimizing off-target effects.

Currently, there is a lack of published experimental SAR studies specifically focused on this compound and its synthetic analogs. The synthesis and biological evaluation of a series of this compound analogs with systematic modifications to its methylpyridine core and side chains would be necessary to delineate the key structural features required for its cytotoxic activity. This would involve generating a library of related compounds and assessing their cytotoxicity against a panel of cancer cell lines. The resulting data would be invaluable for the rational design of more effective and target-specific anticancer agents based on the this compound scaffold.

Elucidation of Pharmacophores and Key Structural Motifs for Activity

While specific pharmacophore models for this compound are not extensively documented in the literature, analysis of its structure—4-acetyl-6-methyl-1H-pyridin-2-one—and comparison with other bioactive pyridinone compounds allow for the elucidation of key structural motifs likely essential for its activity. scispace.comfrontiersin.org The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases. researchgate.netmdpi.com

The key pharmacophoric features of this compound can be hypothesized as follows:

The 2-Pyridone Ring: This heterocyclic core is fundamental to the molecule's activity. The nitrogen atom and the adjacent carbonyl group can act as hydrogen bond donors and acceptors, respectively. scispace.comnih.gov This allows for crucial interactions within the ATP-binding pocket of kinases like CDK4, mimicking the hydrogen bonding pattern of the adenine (B156593) base of ATP. researchgate.net

The Acetyl Group at C4: The carbonyl oxygen of the acetyl group serves as an additional hydrogen bond acceptor, potentially forming interactions with amino acid residues in the target's active site. Its placement on the pyridinone ring contributes to the specific electronic distribution and geometry of the molecule, influencing binding orientation and affinity.

The Methyl Group at C6: This group provides a hydrophobic contact point, which can engage with nonpolar residues within the binding pocket of a target protein. nih.gov Such hydrophobic interactions are critical for stabilizing the ligand-protein complex and enhancing binding affinity.

Based on these features, a hypothetical pharmacophore model for this compound's kinase inhibitory activity would likely include a hydrogen bond donor, multiple hydrogen bond acceptors, and a hydrophobic feature arranged in a specific three-dimensional orientation.

Impact of Chemical Modifications on Target Binding and Molecular Efficacy

There is a lack of published research on the synthesis of this compound analogs and the direct impact of chemical modifications on its target binding and efficacy. However, by extrapolating from extensive structure-activity relationship (SAR) studies on other pyridinone and pyridine (B92270) derivatives, potential effects of modifications can be proposed. nih.govmdpi.com SAR studies on this class of compounds often reveal that even minor structural changes can significantly alter biological activity. nih.gov

Hypothetical Modifications and Their Potential Impact:

Modification of the C4-Acetyl Group:

Altering the Carbonyl Group: Reduction of the ketone to a hydroxyl group would change its hydrogen bonding properties from an acceptor to a donor, which could drastically alter its binding mode and efficacy.

Chain Length Variation: Increasing or decreasing the length of the alkyl chain (e.g., propionyl or formyl) would modify the steric and electronic properties, potentially improving or hindering the fit within the target's binding pocket.

Modification of the C6-Methyl Group:

Varying Alkyl Substituents: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) could enhance hydrophobic interactions, but might also introduce steric clashes.

Introduction of Polar Groups: Replacing the methyl group with a hydroxymethyl or methoxy (B1213986) group would introduce new hydrogen bonding capabilities, which could either be beneficial or detrimental depending on the specific topology of the target's active site.

Substitution on the Pyridinone Ring:

C3 and C5 Positions: These positions are unsubstituted in this compound. Introducing small substituents, such as halogens (e.g., fluorine, chlorine) or cyano groups, could modulate the electronic character of the ring system and provide additional interaction points. SAR studies on other pyridinone inhibitors have shown that modifications at these positions are crucial for activity and selectivity. frontiersin.org

N1 Position: The N-H group is an important hydrogen bond donor. Alkylation at this position would remove this donor capability but could introduce other interactions. For instance, adding a small alkyl chain might enhance hydrophobic interactions or provide a vector for attaching larger functional groups to explore other regions of the binding site.

These hypothetical modifications underscore the potential for optimizing this compound's structure to enhance its potency and selectivity for targets like CDK4. The synthesis and biological evaluation of such analogs would be a critical step in validating the inferred pharmacophore and developing more effective therapeutic agents based on the this compound scaffold.

Advanced Analytical Methodologies in Streptokordin Research

Chromatographic Techniques for Purification and Characterization (e.g., HPLC, LC-MS)

Chromatography is a cornerstone of natural product chemistry, enabling the separation of individual compounds from complex mixtures. In the study of streptokordin, chromatographic methods have been indispensable for its initial isolation and purification.

High-Performance Liquid Chromatography (HPLC): The primary purification of this compound from the fermentation broth of the marine actinomycete strain Streptomyces sp. KORDI-3238 was achieved through a multi-step process culminating in reversed-phase high-performance liquid chromatography (RP-HPLC). waters.comnih.govmdpi.com This technique separates molecules based on their hydrophobicity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Compounds with greater hydrophobicity interact more strongly with the stationary phase, leading to longer retention times.

Initial fractionation of the crude extract involved solvent partitioning and silica (B1680970) vacuum flash chromatography. waters.com The final purification step utilized preparative RP-HPLC to yield pure this compound. waters.comnih.govresearchgate.net While specific operational parameters for this compound purification are detailed within the primary research, general RP-HPLC protocols for similar small molecules often involve C18 columns and a gradient elution system with water and an organic modifier like acetonitrile, often containing trifluoroacetic acid to improve peak shape. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hybrid technique is a powerful tool for the analysis of complex mixtures, such as microbial extracts. shimadzu.commdpi.com In the context of Streptomyces research, LC-MS is frequently employed for metabolomic profiling—a comprehensive analysis of the small-molecule metabolites present in an organism under specific conditions. mdpi.commdpi.com This approach, particularly using high-resolution LC-MS (LC-HRMS), can be used for dereplication, which is the rapid identification of known compounds like this compound in crude extracts, thereby streamlining the discovery of novel substances. chemsociety.org.ng

Table 1: Chromatographic Techniques in this compound Research

Technique Application in this compound Research Key Principles
Reversed-Phase HPLC Final purification of this compound from crude extracts of Streptomyces sp. KORDI-3238. waters.comnih.govmdpi.com Separation based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase.
LC-MS Metabolomic profiling of Streptomyces extracts to identify known and unknown secondary metabolites. mdpi.commdpi.com Couples HPLC separation with mass spectrometry detection for compound identification based on retention time and mass-to-charge ratio.
LC-HRMS Dereplication studies to rapidly identify this compound in complex mixtures, avoiding re-isolation. chemsociety.org.ng Provides high-accuracy mass measurements, enabling the determination of elemental composition.

High-Resolution Spectroscopic and Spectrometric Methods for Structural Validation and Elucidation

Once a pure compound is obtained, its chemical structure must be determined. High-resolution spectroscopic and spectrometric methods are critical for this process, providing detailed information about the molecule's atomic composition and connectivity.

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. It provides information on the chemical environment of specific atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). The structure of this compound was determined through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. waters.comnih.govmdpi.com

1D NMR (¹H and ¹³C): ¹H NMR spectra provide information about the number and types of protons in a molecule, while ¹³C NMR spectra reveal the different carbon environments. The chemical shifts (δ), multiplicities, and coupling constants in these spectra helped to identify the key functional groups in this compound, including a methyl group, a methyl ketone, and protons on a pyridine (B92270) ring. waters.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were essential for assembling the full structure. These experiments establish correlations between different nuclei, allowing researchers to piece together the molecular skeleton by identifying neighboring protons (COSY) and connecting protons to their directly attached carbons (HMQC) or to carbons two or three bonds away (HMBC). waters.com

The complete ¹H and ¹³C NMR data for this compound, recorded in methanol-d₄ (CD₃OD), were used to definitively establish its structure as 4-acetyl-6-methyl-1H-pyridin-2-one. waters.com

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD) waters.com

Position No. δC (mult.) δH (mult., J in Hz) Key HMBC Correlations (¹H → ¹³C)
2 163.2 (s) - -
3 101.8 (d) 6.15 (1H, d, J=2.2) C-2, C-4, C-5
4 149.2 (s) - -
5 114.8 (d) 6.45 (1H, d, J=2.2) C-3, C-4, C-6, C-7
6 145.2 (s) - -
7 20.4 (q) 2.25 (3H, s) C-5, C-6
8 196.2 (s) - -
9 28.9 (q) 2.45 (3H, s) C-4, C-8

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

For this compound, Fast Atom Bombardment Mass Spectrometry (FAB-MS) was initially used to determine its molecular formula as C₈H₉NO₂. waters.comnih.gov This technique involves bombarding the sample with a high-energy beam of neutral atoms to generate ions.

Tandem mass spectrometry (MS/MS or MSⁿ) is a more advanced technique where ions are selected and fragmented to reveal further structural details. nih.gov In metabolomic profiling of microbial extracts, LC-MS/MS is the method of choice. mdpi.comchemsociety.org.ng A precursor ion corresponding to a potential compound of interest is isolated, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is a unique fingerprint that can be used to identify the compound by comparing it to known standards or spectral libraries. nih.gov This approach is highly effective for identifying compounds like this compound within the complex metabolic output of Streptomyces species. chemsociety.org.ng

Table 3: Spectrometric Methods in this compound Research

Technique Application in this compound Research Key Information Provided
FAB-MS Initial structural elucidation. waters.comnih.gov Determination of molecular weight and elemental formula (C₈H₉NO₂).
LC-MS/MS Metabolomic profiling and identification of alkaloids in complex mixtures. nih.govresearchgate.net Structural confirmation through characteristic fragmentation patterns; enables sensitive and selective detection.

Quantitative Analysis of this compound in Biological and Environmental Samples

While methods for the purification and structural elucidation of this compound are established, there is limited published information specifically detailing validated quantitative methods for its analysis in complex biological or environmental matrices. However, based on the analytical techniques used for other pyridine alkaloids, a robust quantitative method can be proposed.

The most suitable technique for the quantitative analysis of this compound would likely be Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govshimadzu.comresearchgate.net This method offers high sensitivity and selectivity, which are crucial for detecting and quantifying low concentrations of a target analyte in a complex sample.

A typical workflow for developing a quantitative LC-MS/MS method for this compound would involve:

Sample Preparation: Extraction of this compound from the matrix (e.g., marine sediment, water, or biological tissue) using an appropriate solvent, followed by a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances. waters.com

Chromatographic Separation: Use of an RP-HPLC column to separate this compound from other co-extracted compounds. A gradient elution would likely be employed to ensure good peak shape and resolution.

Mass Spectrometric Detection: The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for this compound is selected and fragmented, and one or more specific product ions are monitored. This highly selective process minimizes background noise and allows for accurate quantification, even at trace levels. nih.gov

Validation of such a method would be required to ensure its accuracy, precision, linearity, and sensitivity, establishing limits of detection (LOD) and quantification (LOQ). waters.com

Table 4: Proposed Framework for Quantitative Analysis of this compound

Step Proposed Method Rationale
Extraction Solid-Phase Extraction (SPE) Effective for cleaning up complex samples and concentrating the analyte. waters.com
Separation Reversed-Phase HPLC (e.g., C18 column) Provides excellent separation for moderately polar compounds like this compound.
Detection Tandem Mass Spectrometry (MS/MS) Offers superior sensitivity and selectivity for quantification in complex matrices. nih.gov
Quantification Mode Multiple Reaction Monitoring (MRM) Ensures high specificity by monitoring a unique precursor-to-product ion transition for this compound. nih.gov

Chemical Synthesis and Semi Synthesis of Streptokordin and Its Derivatives

Total Synthesis Approaches for Complex Natural Products like Streptokordin

The total synthesis of a natural product like this compound, 1-(2-hydroxy-6-methylpyridin-4-yl)ethanone, presents a key challenge in the regioselective construction of the substituted pyridone core. General strategies for synthesizing substituted 2-pyridones often involve cyclization reactions of acyclic precursors. researchgate.netorganic-chemistry.orgbeilstein-journals.org

A logical retrosynthetic analysis of this compound would disconnect the acetyl group at the C4 position and the methyl group at the C6 position from the 2-hydroxypyridine (B17775) core. This leads to key intermediates such as a 2,4-dihydroxy-6-methylpyridine or a suitably protected derivative.

One potential forward synthesis could commence from a readily available starting material like dehydroacetic acid. Treatment of dehydroacetic acid with sulfuric acid, followed by reaction with ammonia, can yield 2,4-dihydroxy-6-methylpyridine. chemicalbook.com Subsequent selective acylation at the C4 position would be a critical step to install the acetyl group. This could potentially be achieved through a Friedel-Crafts-type acylation, although controlling the regioselectivity between the C3 and C5 positions would be a significant challenge due to the activating nature of the hydroxyl groups.

Alternatively, a convergent approach could be envisioned. One fragment could be the pyridone ring, and the other could be a precursor to the acetyl group. For instance, a 4-halo-2-hydroxy-6-methylpyridine derivative could be a key intermediate, which could then undergo a metal-catalyzed cross-coupling reaction with an acetyl equivalent.

A plausible multi-step synthesis for a related structure, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, has been described in the patent literature. google.comgoogle.com This process involves the condensation of a substituted phenylacetonitrile (B145931) with a 6-methylnicotinic ester, followed by hydrolysis, decarboxylation, and oxidation. Adapting such a strategy to this compound would require the synthesis of a suitably substituted nicotinic ester and a different nucleophilic partner to introduce the C4-acetyl group.

A general route to substituted 2-pyridones involves the condensation of a 1,3-dicarbonyl compound with cyanoacetamide, known as the Guareschi-Thorpe condensation. beilstein-journals.org This could be a viable approach to construct the pyridone ring of this compound, with the appropriate choice of a 1,3-dicarbonyl compound to install the methyl and acetyl groups at the desired positions.

Table 1: Potential Key Intermediates in the Total Synthesis of this compound

Intermediate NameChemical StructurePotential Synthetic Utility
2,4-Dihydroxy-6-methylpyridineChemical structure of 2,4-Dihydroxy-6-methylpyridinePrecursor for C4-acylation to yield this compound. chemicalbook.com
4-Halo-2-hydroxy-6-methylpyridineChemical structure of 4-Halo-2-hydroxy-6-methylpyridineSubstrate for cross-coupling reactions to introduce the acetyl group.
6-Methylnicotinic esterChemical structure of 6-Methylnicotinic esterBuilding block in condensation reactions for pyridone ring formation. google.com
Substituted 1,3-DiketoneChemical structure of a substituted 1,3-diketoneKey component in the Guareschi-Thorpe condensation for pyridone synthesis. beilstein-journals.org

Semi-Synthetic Modification and Derivatization Strategies

Semi-synthetic modifications of the this compound scaffold are crucial for generating analogs to probe the structure-activity relationships (SAR) and potentially improve its biological profile. These modifications can be achieved through both chemical and enzymatic methods.

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful tool for generating novel analogs of natural products. mdpi.comnih.gov While specific chemoenzymatic modifications of this compound have not been reported, the principles can be applied based on studies of similar heterocyclic compounds.

Enzymes such as monooxygenases, dehydrogenases, and glycosyltransferases could be employed to modify the this compound structure. For instance, a monooxygenase could potentially hydroxylate the pyridine (B92270) ring or the methyl group, leading to new derivatives. asm.orgvu.lt The degradation pathway of pyridine in some microorganisms involves enzymatic ring cleavage, which could potentially be harnessed to create novel scaffolds from this compound. asm.org

Furthermore, the asymmetric dearomatization of activated pyridines using a chemoenzymatic approach has been demonstrated for the synthesis of stereo-enriched piperidines. acs.org Such a strategy, if applied to this compound, could generate a library of non-aromatic analogs with defined stereochemistry.

Table 2: Potential Chemoenzymatic Transformations of this compound

Enzyme ClassPotential Transformation on this compoundResulting Analog Type
MonooxygenaseHydroxylation of the pyridine ring or methyl groupHydroxylated this compound analogs
DehydrogenaseOxidation of the acetyl group to a carboxylic acidCarboxylic acid derivative of this compound
GlycosyltransferaseAttachment of a sugar moiety to the hydroxyl groupGlycosylated this compound analogs
Ene-reductaseAsymmetric reduction of the pyridone ringChiral piperidone analogs

The generation of SAR probes requires the ability to selectively modify specific positions on the this compound molecule. The 2-pyridone ring has distinct electronic properties, with the C3 and C5 positions being more electron-rich and thus more susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient. nih.gov

Recent advances in C-H functionalization offer powerful tools for the late-stage modification of complex molecules like this compound. nih.govnih.govrsc.org Site-selective alkylation and arylation of 2-pyridones have been achieved using various catalytic systems. For example, photoinduced cobalt-catalyzed alkylation has been shown to selectively occur at the C3 position of 2-pyridones. researchgate.net Palladium-catalyzed oxidative olefination and arylation have also been reported to proceed with high regioselectivity, often at the C5 position, although the selectivity can be influenced by substituents on the ring. snnu.edu.cn

These methods could be applied to this compound to introduce a variety of substituents at the C3 and C5 positions, providing valuable data for SAR studies. For instance, introducing different alkyl or aryl groups at these positions could modulate the lipophilicity and steric bulk of the molecule, potentially influencing its cytotoxic activity. Modification of the acetyl group, for example, through reduction to an alcohol or conversion to an oxime, could also provide important SAR insights.

Table 3: Potential Site-Selective Modifications of this compound for SAR Probes

PositionType of ModificationPotential Reagents/CatalystsPurpose of Modification
C3Alkylation/ArylationPhotoinduced cobalt catalysis, Iron catalysis researchgate.netnih.govExplore the effect of substituents on activity.
C5Olefination/ArylationPalladium catalysis snnu.edu.cnInvestigate the impact of extended conjugation and steric bulk.
Acetyl groupReductionSodium borohydrideDetermine the importance of the carbonyl group for activity.
Acetyl groupOxime formationHydroxylamineProbe the electronic requirements of the side chain.
Hydroxyl groupAlkylation/AcylationAlkyl halides/Acid chloridesAssess the role of the hydroxyl group in target binding.

Future Perspectives and Emerging Research Directions

Application of Advanced Genomic and Metagenomic Approaches for Novel Streptokordin Analogs Discovery

The producing organism, Streptomyces sp. KORDI-3238, likely harbors the genetic blueprints for a wider array of secondary metabolites than what is observed under standard laboratory culture conditions. frontiersin.orgcas.cnnih.gov The application of genomics and metagenomics represents a powerful strategy to access this hidden chemical diversity and discover novel analogs of this compound.

Metagenomics offers a revolutionary path forward by allowing researchers to bypass the significant challenge of microbial cultivation. researchgate.netnih.gov Since the vast majority of microbes in environments like deep-sea sediments cannot be grown in the lab, metagenomics provides direct access to their collective genetic material (eDNA). cjnmcpu.comnih.gov By creating and screening metagenomic libraries from the sediment where the original this compound-producing strain was found, it is possible to identify novel biosynthetic gene clusters (BGCs) from uncultured organisms that may produce unique pyridinone structures. illinois.edu This culture-independent methodology dramatically broadens the scope for discovering new natural products. cjnmcpu.com

A primary avenue for future research is the complete genome sequencing of Streptomyces sp. KORDI-3238. It is well-established that Streptomyces genomes are rich in BGCs, many of which are not expressed, or are "silent," during laboratory fermentation. frontiersin.orgjmicrobiol.or.kr These cryptic clusters represent a substantial, untapped reservoir of chemical novelty. cas.cnnih.gov For instance, studies on other deep-sea Streptomyces have revealed that a single strain can possess over 20 BGCs, with different compounds being produced simply by altering cultivation parameters. cas.cn This highlights the potential to activate silent BGCs in the this compound-producing strain through various strategies, such as varying culture media, employing co-culture techniques with other microbes, or using chemical elicitors to stimulate the production of new analogs.

Once the genome of Streptomyces sp. KORDI-3238 is sequenced, a suite of powerful bioinformatic tools can be deployed to identify the BGC responsible for this compound production and to predict the structures of other potential metabolites.

antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) is a leading tool for identifying and annotating diverse BGCs within a genome. floraandfona.org.injmicrobiol.or.krnih.gov It can pinpoint the boundaries of the this compound cluster and other silent clusters.

PRISM (Prediction Informatics for Secondary Metabolomes) takes this a step further by predicting the chemical structures of the metabolites encoded by these BGCs based on the sequence and domain organization of the biosynthetic enzymes. floraandfona.org.injmicrobiol.or.krbio.tools

Other specialized tools such as ClusterFinder and CLUSEAN utilize Hidden Markov Models (HMMs) and probabilistic algorithms to detect novel BGCs without prior knowledge of signature enzymes, further expanding the discovery potential. jmicrobiol.or.krnih.govsecondarymetabolites.org

By using these predictive tools, researchers can prioritize the most promising BGCs for targeted activation and isolation efforts, streamlining the discovery of novel this compound analogs.

Integration of Synthetic Biology and Biosynthetic Engineering for Diversification of this compound Scaffolds

Synthetic biology and biosynthetic engineering offer powerful, forward-thinking approaches to rationally design and create novel derivatives of the this compound scaffold. As this compound is likely biosynthesized by a polyketide synthase (PKS) pathway, its modular enzymatic machinery is particularly well-suited for engineering. plos.orgmdpi.com

Future research could focus on several key engineering strategies:

Combinatorial Biosynthesis : This technique involves creating hybrid PKS enzymes by mixing and matching domains or modules from different BGCs. plos.orgacs.org For example, the ketosynthase or acyltransferase domains within the this compound PKS could be swapped with those from other pathways to alter the polyketide backbone or incorporate different extender units, leading to a diverse library of new compounds.

Precursor-Directed Biosynthesis : This method involves feeding synthetic analogs of the natural biosynthetic starter or extender units (e.g., different acyl-CoA molecules) to the Streptomyces sp. KORDI-3238 culture. mdpi.com If the biosynthetic enzymes have relaxed substrate specificity, they may incorporate these artificial precursors to generate novel, functionalized this compound derivatives.

Genetic Manipulation : Precise genetic modifications, such as site-directed mutagenesis of key enzyme active sites, can be used to alter substrate specificity or reaction outcomes. nih.gov Furthermore, the entire this compound BGC could be cloned and refactored for expression in a more genetically tractable heterologous host, which would facilitate rapid and systematic engineering efforts. illinois.eduacs.org

Structural Biology of this compound-Target Interactions (e.g., X-ray crystallography, Cryo-EM, computational modeling)

A critical gap in our knowledge is the precise molecular target(s) of this compound that underlie its cytotoxic activity. Identifying these targets is a key future goal, which can be achieved through techniques like chemical proteomics, affinity purification-mass spectrometry, or thermal shift assays (DARTS). frontiersin.org

Once a target protein is identified, structural biology methods will be essential to understand the interaction at an atomic level.

X-ray crystallography or Cryo-electron microscopy (Cryo-EM) could be used to solve the three-dimensional structure of this compound bound to its cellular target. selcia.com Such a structure would provide invaluable insights into the binding mode and the key molecular interactions, guiding the rational design of more potent and selective analogs.

Computational Modeling : In parallel, molecular docking simulations can predict how this compound and its potential analogs bind to hypothesized targets. biorxiv.org Studies on other cytotoxic pyridinone compounds have suggested that they can inhibit targets such as protein tyrosine kinases (e.g., VEGFR-2, EGFR) and that the pyridinone carbonyl group is often crucial for binding. mdpi.comnih.govfrontiersin.orgnih.gov These findings provide a strong basis for initial computational investigations into this compound's mechanism of action.

Exploration of Undiscovered Biological Roles or Ecological Significance of this compound

The natural function of this compound in its native deep-sea environment is completely unknown, presenting a fascinating area for future ecological research. nih.gov Secondary metabolites produced by organisms in extreme habitats, such as the deep-sea sediments where Streptomyces sp. KORDI-3238 was found, are believed to be crucial for survival. nih.govresearchgate.net

Future studies could investigate several potential ecological roles for this compound:

Chemical Defense and Competition : While initial tests showed no activity against a limited panel of microbes, this compound may function as an allelopathic agent, inhibiting the growth of specific competitors in its natural, microbe-dense sediment habitat. cjnmcpu.comdtu.dk

Interspecies Signaling : The compound could act as a signaling molecule, mediating communication between different microbial species or influencing community structure through processes like quorum sensing. nih.govekb.eg

Adaptation to Extreme Conditions : Life in deep-sea sediments involves coping with high pressure, low temperatures, and often, low-oxygen conditions. nih.gov Some secondary metabolites are known to function as extracellular electron shuttles in hypoxic environments or as siderophores to scavenge scarce metals, suggesting that this compound could play a role in the metabolic adaptation and survival of its producer. nih.gov Understanding this ecological context could reveal novel bioactivities and provide clues for optimizing its production. researchgate.net

Q & A

Q. What methodologies are currently employed to isolate Streptokordin from microbial sources?

this compound isolation typically involves fermentation optimization, solvent extraction, and chromatographic purification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for purity assessment . Researchers should validate extraction efficiency using controlled parameters (e.g., pH, temperature) and confirm compound identity via nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers structurally characterize this compound and differentiate it from analogs?

Structural elucidation requires a combination of spectroscopic techniques:

  • NMR for carbon-hydrogen framework analysis.
  • X-ray crystallography for 3D conformation (if crystals are obtainable).
  • High-resolution MS for molecular formula determination. Comparative analysis with databases like PubChem or UNPD helps identify structural uniqueness .

Q. What experimental models are suitable for preliminary bioactivity screening of this compound?

Use in vitro assays (e.g., cytotoxicity via MTT assay, antimicrobial disk diffusion) with cell lines or microbial strains relevant to the target disease. Ensure proper controls (positive/negative) and replicate experiments (n ≥ 3) to minimize variability. Dose-response curves should quantify IC₅₀/EC₅₀ values .

Q. What stability studies are necessary for this compound in biochemical assays?

Evaluate stability under varying pH, temperature, and light exposure using accelerated degradation studies. Monitor compound integrity via HPLC-UV/MS at timed intervals. Include protease or esterase inhibitors if testing in biological matrices (e.g., serum) .

Q. How can researchers identify this compound’s biosynthetic pathways in microbial hosts?

Genome mining (e.g., antiSMASH for gene clusters) and comparative transcriptomics under inducing conditions (e.g., stress, co-culture) are key. Knockout mutants can confirm pathway involvement, while heterologous expression in E. coli or S. cerevisiae validates biosynthesis .

Advanced Research Questions

Q. What experimental design principles optimize this compound’s bioactivity assessment in complex models?

  • Dose optimization : Use factorial design (e.g., Box-Behnken) to test interactions between concentration, exposure time, and co-treatments.
  • Endpoint selection : Predefine primary (e.g., tumor size reduction) and secondary endpoints (e.g., cytokine levels).
  • Blinding/Randomization : Mitigate bias by blinding researchers to treatment groups and randomizing sample allocation .

Q. How can contradictions in this compound’s reported bioactivity across studies be resolved?

Conduct a systematic review with PRISMA guidelines to aggregate data. Assess heterogeneity via meta-analysis (e.g., RevMan software) and subgroup analysis (e.g., by model organism, dosage). Address confounding variables (e.g., solvent differences) and publication bias via funnel plots .

Q. What strategies validate this compound’s synergistic effects with other bioactive compounds?

Use Chou-Talalay combination index to quantify synergy/antagonism. Test fixed-ratio combinations in in vitro models and validate with transcriptomics (e.g., RNA-seq to identify pathway crosstalk). Replicate findings in ex vivo organoids or murine models .

Q. How can genetic engineering enhance this compound yield in native microbial hosts?

Apply CRISPR-Cas9 for promoter engineering or ribosome binding site (RBS) optimization. Use RNA-seq to identify rate-limiting enzymes and overexpress them via plasmid vectors. Fed-batch fermentation with real-time metabolomics (e.g., LC-MS) maximizes titer .

Q. What multi-omics approaches integrate this compound’s mechanism of action with host responses?

Combine proteomics (e.g., TMT labeling), metabolomics (untargeted LC-MS), and single-cell RNA-seq to map pathways. Network pharmacology tools (e.g., STRING, Cytoscape) identify hub targets, while machine learning (e.g., Random Forest) prioritizes biomarkers for validation .

Methodological Resources

  • Statistical Reporting : Follow EQUATOR Network guidelines for transparency in experimental design and analysis .
  • Literature Reviews : Use SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) or PICO (Population, Intervention, Comparison, Outcome) frameworks to structure queries .
  • Data Repositories : Deposit raw spectra, sequencing data, and assay results in public repositories (e.g., NCBI SRA, MetaboLights) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.